8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Overview
Description
8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazo[1,2-g]purine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring an ethoxyphenyl group and multiple methyl substitutions, contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the imidazo[1,2-g]purine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the ethoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.
Oxopropyl group addition: This can be achieved through acylation reactions using reagents like acetyl chloride.
Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group, where nucleophiles replace the ethoxy group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of ester or amide bonds.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an adenosine receptor antagonist.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its effects on cellular processes.
Chemical Research: The compound can serve as a model for studying the reactivity and properties of imidazo[1,2-g]purine derivatives.
Industrial Applications: Its potential use in the synthesis of other complex organic molecules makes it valuable in industrial chemistry.
Mechanism of Action
The mechanism of action of 8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as adenosine receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to its observed biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Compared to other imidazo[1,2-g]purine derivatives, 8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:
8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Known for its role as an adenosine receptor antagonist.
1,3-dimethyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione: Another derivative with potential medicinal applications.
8-bromo-1,3-dimethyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione: Noted for its unique bromine substitution.
These comparisons highlight the diversity within the class of imidazo[1,2-g]purine derivatives and the specific features that make each compound unique.
Properties
IUPAC Name |
6-(2-ethoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-6-30-16-10-8-7-9-15(16)25-13(3)14(4)26-17-18(22-20(25)26)23(5)21(29)24(19(17)28)11-12(2)27/h7-10H,6,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTLOINFRCVBPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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